Pharmacopeial Identity: Dihydrobromide Salt vs. Dihydrochloride Salt for Cimetidine Hydrochloride QC
The target compound is explicitly specified as the dihydrobromide salt for Cimetidine Hydrochloride Impurity J (EP) , contrasting with the dihydrochloride salt (CAS 38603-72-4) which is listed under the Cimetidine EP monograph for the base API . This defined counterion is a mandatory pharmacopeial requirement for this specific API formulation.
| Evidence Dimension | Phamacopeial Compliance & Molecular Weight |
|---|---|
| Target Compound Data | MW: 333.09 g/mol (Dihydrobromide); Compliant with EP monograph for Cimetidine Hydrochloride |
| Comparator Or Baseline | Comparator: Cimetidine EP Impurity J Dihydrochloride. MW: 244.19 g/mol; Compliant with EP monograph for Cimetidine base |
| Quantified Difference | Molar mass difference: +88.9 g/mol (36.4% increase). Regulatory divergence: defined for a different API matrix. |
| Conditions | European Pharmacopoeia (EP) monograph specifications |
Why This Matters
Using the dihydrochloride salt for Cimetidine Hydrochloride QC introduces a 36.4% gravimetric miscalculation and constitutes a non-compendial method, risking regulatory rejection.
